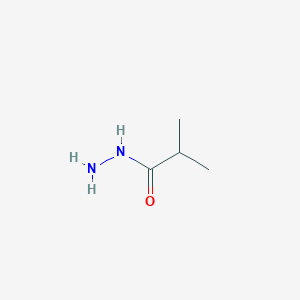

Isobutyric acid hydrazide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141139. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-methylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-3(2)4(7)6-5/h3H,5H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNNJQXIITYYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189755 | |

| Record name | Isobutyric acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3619-17-8 | |

| Record name | Propanoic acid, 2-methyl-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3619-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyric acid, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003619178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3619-17-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isobutyric acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropanehydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isobutyric acid hydrazide synthesis from isobutyric acid

An In-depth Technical Guide to the Synthesis of Isobutyric Acid Hydrazide from Isobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chemical intermediate, primarily utilized as a precursor in the synthesis of a wide array of heterocyclic compounds with significant applications in the pharmaceutical and agrochemical industries. Its structural relationship to the antitubercular drug isoniazid further underscores its importance in medicinal chemistry. This guide provides a comprehensive technical overview of the primary synthetic pathways for producing this compound from isobutyric acid. We will dissect two robust, multi-step methodologies: the esterification-hydrazinolysis pathway and the acyl chloride pathway. The document delves into the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and offers critical insights into process optimization and control. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical guidance required for the efficient and high-purity synthesis of this versatile molecule.

Introduction: The Significance of this compound

This compound (MW: 102.14 g/mol ), a simple branched-chain acylhydrazide, is a cornerstone building block in modern organic synthesis.[1] Its utility stems from the presence of two nucleophilic nitrogen atoms and a carbonyl group, a combination that facilitates a variety of cyclization and condensation reactions.

Key Applications:

-

Agrochemicals: It is an essential precursor for the synthesis of 3-isopropyl-4-amino-1,2,4-triazolin-5-one, a key intermediate in the production of the herbicide amicarbazone.[1]

-

Pharmaceuticals: The hydrazide moiety is a versatile synthon for creating nitrogen-containing heterocyclic compounds such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. These scaffolds are prevalent in a multitude of biologically active molecules, and research into this compound derivatives has shown potential for developing novel antimicrobial and anticancer agents.[1][2]

-

Drug Development Research: As a structural analog of isoniazid, a first-line treatment for tuberculosis, this compound and its derivatives are subjects of ongoing research to combat drug-resistant mycobacterial strains.[3][4][5][6]

Overview of Synthetic Strategies

The direct conversion of isobutyric acid to its corresponding hydrazide via condensation with hydrazine is possible but often requires specific catalysts and can present challenges in achieving high purity due to equilibrium constraints and side reactions.[7][8] Therefore, more reliable and controllable indirect routes are predominantly employed in laboratory and industrial settings. These pathways first "activate" the carboxylic acid, transforming it into a more reactive intermediate that readily couples with hydrazine. This guide focuses on the two most prevalent and well-documented activation strategies.

Caption: Mechanism of Fischer Esterification.

Experimental Protocol: Synthesis of Ethyl Isobutyrate [9][10]1. Setup: Equip a round-bottom flask with a reflux condenser. 2. Reagents: To the flask, add isobutyric acid (0.025 mol) and absolute ethanol (30 mL). 3. Catalyst Addition: While cooling the flask in an ice bath, slowly add concentrated sulfuric acid (5 mL). 4. Reaction: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). 5. Work-up: After cooling, neutralize the mixture with a dilute solution of sodium bicarbonate (e.g., 20%). 6. Extraction: Extract the product with diethyl ether. 7. Drying and Isolation: Dry the organic layer with anhydrous calcium chloride, filter, and evaporate the solvent under reduced pressure to yield the liquid ethyl isobutyrate.

| Parameter | Value | Reference |

| Isobutyric Acid | 0.025 mol | [9] |

| Absolute Ethanol | 30 mL | [9] |

| Conc. H₂SO₄ | 5 mL | [9] |

| Reaction Time | 6 hours | [9] |

| Temperature | Reflux | [9] |

Step 2: Hydrazinolysis of the Isobutyrate Ester

This step involves a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the alkoxy group (-OR) of the ester to form the stable hydrazide. [1] Causality of Experimental Choices:

-

Hydrazine Hydrate: A convenient and commonly used source of hydrazine (N₂H₄). It is a powerful nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. [1]* Ethanol as Solvent: Provides a medium in which both the ester and hydrazine hydrate are soluble, facilitating a homogeneous reaction.

Caption: Mechanism of Ester Hydrazinolysis.

Experimental Protocol: Synthesis of this compound [9]1. Setup: Equip a round-bottom flask with a reflux condenser. 2. Reagents: Combine ethyl isobutyrate (0.01 mol) and hydrazine hydrate (0.05 mol) in absolute ethanol (30 mL). 3. Reaction: Heat the mixture to reflux for 6 hours. Monitor completion via TLC. 4. Isolation: Evaporate the solvent under reduced pressure. 5. Purification: The crude product can be purified by recrystallization or extraction with a suitable solvent like methylene chloride to yield the final product. [9]

| Parameter | Value | Reference |

|---|---|---|

| Ethyl Isobutyrate | 0.01 mol | [9] |

| Hydrazine Hydrate | 0.05 mol | [9] |

| Absolute Ethanol | 30 mL | [9] |

| Reaction Time | 6 hours | [9] |

| Temperature | Reflux | [9] |

| Expected Yield | ~88% | **[9] |

Route 2: The Acyl Chloride Pathway

This pathway proceeds via a highly reactive isobutyryl chloride intermediate. The transformation is typically rapid and high-yielding, but it requires careful handling of corrosive and moisture-sensitive reagents.

Step 1: Synthesis of Isobutyryl Chloride

Isobutyric acid is converted to isobutyryl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂). [11]This reaction is highly favorable due to the formation of gaseous byproducts (HCl and SO₂), which drive the reaction to completion. [12] Causality of Experimental Choices:

-

Thionyl Chloride (SOCl₂): This reagent efficiently converts the carboxylic acid's hydroxyl group into a chlorosulfite group, which is an excellent leaving group. [13][14]Subsequent attack by the chloride ion (formed in situ) on the carbonyl carbon leads to the acyl chloride. [15][16]

Caption: Mechanism for converting a carboxylic acid to an acyl chloride using SOCl₂.

Experimental Protocol: Synthesis of Isobutyryl Chloride (Adapted from Organic Syntheses) [17]1. Safety: This procedure must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. 2. Setup: Equip a three-necked flask with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a gas absorption trap (e.g., containing NaOH solution) to neutralize the evolved HCl and SO₂ gas. 3. Reagents: Place thionyl chloride (4.55 mol) into the reaction flask. 4. Addition: With rapid stirring, add isobutyric acid (4.0 mol) dropwise from the funnel. A vigorous evolution of gas will occur. 5. Reaction: After the addition is complete, heat the reaction mixture in a water bath to 80°C and maintain this temperature for 30 minutes with continued stirring. 6. Purification: Set up for fractional distillation. Distill the reaction mixture, collecting the fraction that boils between 89–93°C. This is the isobutyryl chloride product. [17]

| Parameter | Value | Reference |

|---|---|---|

| Isobutyric Acid | 4.0 mol (352 g) | [17] |

| Thionyl Chloride | 4.55 mol (542 g) | [17] |

| Reaction Time | 30 min (post-addition) | [17] |

| Temperature | 80°C | [17] |

| Boiling Point | 89–93°C | [17] |

| Expected Yield | ~90% | **[17] |

Step 2: Reaction of Isobutyryl Chloride with Hydrazine

The reaction of a highly reactive acyl chloride with hydrazine is rapid but must be carefully controlled to prevent the formation of the undesired 1,2-diacylhydrazine byproduct. [18] Causality of Experimental Choices:

-

Large Excess of Hydrazine: Using a significant molar excess of hydrazine ensures that an acyl chloride molecule is statistically more likely to react with a molecule of hydrazine rather than with the already-formed mono-acylated product (this compound).

-

Low Temperature: Reduces the reaction rate, allowing for better control and minimizing the formation of the diacyl byproduct. [19]* Aqueous Medium: Conducting the reaction in water can be advantageous. The desired mono-acylhydrazide product is often soluble, while the diacyl byproduct can be less soluble, facilitating its removal. [18] Experimental Protocol: Synthesis of this compound (Adapted from a similar procedure) [18]1. Setup: Equip a three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel. Cool the flask in an ice-salt or dry ice-acetone bath.

-

Reagents: Place a large excess of hydrazine hydrate (e.g., 5-10 equivalents) and water into the flask.

-

Addition: Add isobutyryl chloride (1 equivalent), either neat or dissolved in a minimal amount of a water-miscible solvent like THF, dropwise via the dropping funnel. Maintain the internal temperature below 0°C.

-

Reaction: Stir the mixture vigorously at low temperature for 1-2 hours after the addition is complete.

-

Work-up: The work-up may involve partial concentration to precipitate any diacylhydrazine byproduct, followed by extraction of the desired product from the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The crude product is purified by recrystallization.

| Parameter | Value | Rationale / Reference |

| Hydrazine Hydrate | 5-10 equivalents | To minimize diacylation [18][19] |

| Temperature | < 0°C | To control reactivity [19] |

| Solvent | Water | To simplify work-up [18] |

| Expected Yield | ~71% | [18] |

Comprehensive Workflow and Purification

The choice between the two primary synthetic routes depends on reagent availability, safety infrastructure, and desired scale. The esterification route is generally safer, while the acyl chloride route can be faster.

Caption: Detailed experimental workflow comparing the two synthetic routes.

Purification and Characterization:

-

Purification: The final step for both routes is typically purification of the crude solid. Recrystallization from a suitable solvent system (e.g., ethanol, chloroform, or mixtures with hexanes) is the most common method to obtain a high-purity crystalline product. [20]* Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: Comparison with literature values.

-

FT-IR Spectroscopy: To identify key functional groups, such as N-H stretching (around 3300 cm⁻¹) and the amide C=O stretching (around 1680 cm⁻¹). [9] * NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Conclusion: A Comparative Analysis

Both the esterification-hydrazinolysis and the acyl chloride pathways are viable and effective methods for synthesizing this compound from isobutyric acid.

-

The Esterification-Hydrazinolysis Route is often preferred for its higher safety profile, as it avoids the use of thionyl chloride and the generation of corrosive gaseous byproducts. While it involves two reflux steps, the procedure is straightforward and generally provides good yields of a clean product.

-

The Acyl Chloride Route offers the advantage of speed, driven by the high reactivity of the acyl chloride intermediate. However, it necessitates stringent safety precautions for handling thionyl chloride and requires careful control during the final hydrazinolysis step to suppress the formation of the diacyl byproduct. The purification of isobutyryl chloride by fractional distillation is an essential step to ensure the purity of the final product.

The optimal choice of synthesis depends on the specific laboratory capabilities, scale of the reaction, and the operator's experience with the reagents involved. For many research and development applications, the reliability and safety of the esterification pathway make it the more prudent choice.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]

-

IJSDR. (n.d.). Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. [Link]

-

Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

Answers. (n.d.). What is the mechanism of reaction of ester and hydrazine hydrate?. [Link]

-

IAR Journal of Clinical & Medical Biochemistry. (n.d.). Synthesis, Characterization, Molecular docking of some Hydrazone derived from Isobutyric acid. [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

ResearchGate. (n.d.). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. [Link]

-

YouTube. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]

-

National Institutes of Health. (n.d.). Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives. [Link]

-

ResearchGate. (n.d.). Synthesis of Isoniazid analogs with Promising Antituberculosis Activity and Bioavailability: Biological Evaluation and Computational Studies. [Link]

-

Scribd. (n.d.). Synthesis of Isoniazid Analogs With Promising Antituberculosis Activity and Bioavailability - Biological Evaluation and Computational Studies. [Link]

-

Wikipedia. (n.d.). Isobutyryl chloride. [Link]

-

Organic Syntheses. (n.d.). Isobutyryl chloride. [Link]

-

Canadian Science Publishing. (n.d.). HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS. [Link]

- Google Patents. (n.d.).

-

ChemBK. (2024). This compound. [Link]

-

Sciencemadness.org. (2002). Reaction of esters with hydrazine?. [Link]

-

Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

ResearchGate. (2025). Synthesis, Characterization, Molecular docking of some Hydrazone derived from Isobutyric acid. [Link]

-

Organic Syntheses. (n.d.). Propanoic acid, 2,2-dimethyl-, hydrazide. [Link]

-

PubChem. (n.d.). Isobutyryl chloride. [Link]

-

National Institutes of Health. (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. [Link]

-

ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. [Link]

-

MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

- Google Patents. (n.d.). US8110705B2 - Processes for making hydrazides.

-

PubMed. (2025). Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. [Link]

-

ResearchGate. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods?. [Link]

- Google Patents. (n.d.). KR100580075B1 - Method for Purifying Isobutyric Acid.

-

MDPI. (n.d.). The Oxidation of Isobutyraldehyde to Isobutyric Acid Using a Microreactor Technology System. [Link]

-

YouTube. (2019). mechanism of ester hydrolysis. [Link]

-

ResearchGate. (2025). A General Procedure for the Esterification of Carboxylic Acids with Diazoalkanes Generated in Situ by the Oxidation of N - tert -Butyldimethylsilylhydrazones with (Difluoroiodo)benzene. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

Sources

- 1. answers.com [answers.com]

- 2. mdpi.com [mdpi.com]

- 3. ijsdr.org [ijsdr.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN106278936A - A kind of preparation method of isobutyrate hydrazide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization, Molecular docking of some Hydrazone derived from Isobutyric acid | IAR Journal of Clinical & Medical Biochemistry [iarconsortium.org]

- 10. researchgate.net [researchgate.net]

- 11. Isobutyryl chloride - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. youtube.com [youtube.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Isobutyric Acid Hydrazide: Properties, Structure, and Applications

Introduction: Positioning Isobutyric Acid Hydrazide in Modern Chemistry

This compound, also known as 2-methylpropanehydrazide, is an aliphatic acid hydrazide that serves as a versatile and highly valuable building block in both synthetic organic chemistry and medicinal chemistry.[1] Hydrazides as a class are distinguished by a functional group where a nitrogen-nitrogen single bond is attached to a carbonyl group (R-C(=O)NHNH₂).[1] This arrangement imparts a unique reactivity, distinct from simple amines or amides, characterized by the presence of both nucleophilic and electrophilic sites.[1] The acyl group in this compound renders it non-basic, a key feature that influences its chemical behavior.[1]

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its core chemical and physical properties, elucidate its structural features, detail its synthesis and key reactions, and explore its significant applications, particularly in the creation of novel therapeutic agents and other specialized chemicals.

Molecular Structure and Spectroscopic Profile

The structural integrity of a molecule is fundamental to its reactivity and function. For this compound, a combination of spectroscopic techniques provides a complete picture of its atomic arrangement and electronic environment.

2D and 3D Representations

The molecule consists of an isopropyl group attached to the carbonyl carbon of a hydrazide moiety.

Caption: 2D and 3D structural representations of this compound.

Spectroscopic Characterization

A thorough spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of the hydrazide functional group and the isobutyl moiety.[1] Key vibrational frequencies differ significantly from its carboxylic acid precursor. The parent isobutyric acid exhibits a broad O-H stretching band from 2500-3300 cm⁻¹ and a carbonyl (C=O) stretch around 1700-1725 cm⁻¹. In contrast, this compound displays characteristic N-H stretching vibrations from the -NHNH₂ group and a notable shift in the carbonyl frequency.[1]

Table 1: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching | Amine (-NH₂) | ~3380, ~3200 | Medium-Strong |

| C-H Stretching | Alkane (CH, CH₃) | ~2944, ~2832 | Strong |

| C=O Stretching | Amide | ~1650-1680 | Strong |

Data compiled from multiple sources.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed insights into the chemical environment of each proton and carbon atom, confirming the connectivity of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show a septet for the methine proton (-CH) due to coupling with the six equivalent methyl protons. The two methyl groups (-CH₃) would appear as a doublet, coupling with the single methine proton. The protons on the hydrazide group (-NH and -NH₂) typically appear as broad singlets that can be exchanged with D₂O.[1]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbons, the methine carbon, and the carbonyl carbon.

Mass Spectrometry: Mass spectrometry confirms the molecular weight of this compound (102.14 g/mol ).

X-Ray Crystallography: Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid like this compound.[1] This method can provide exact data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydrazide group.[1] While detailed crystallographic data for the parent this compound is not extensively published, the technique remains crucial for confirming the structure of its derivatives and co-crystals.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in various chemical processes.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-methylpropanehydrazide | [3] |

| CAS Number | 3619-17-8 | |

| Molecular Formula | C₄H₁₀N₂O | |

| Molecular Weight | 102.14 g/mol | |

| Appearance | White to almost white powder or crystal | [3] |

| Melting Point | 97-100 °C | [3] |

| Boiling Point | ~238.6 °C (Predicted) | [4] |

| Solubility | Soluble in Methanol | [3] |

| Density | ~0.976 g/cm³ (Predicted) | [4] |

Synthesis and Reactivity

The synthesis of this compound is well-established, with the most common and efficient method being the hydrazinolysis of an isobutyric acid ester.

Optimized Synthesis Protocol: Hydrazinolysis of Ethyl Isobutyrate

This two-step process is often favored in industrial production due to its clean reaction profile and high yields.[1]

Step 1: Esterification of Isobutyric Acid

Caption: Esterification of isobutyric acid to form ethyl isobutyrate.

-

Reactants:

-

Isobutyric acid (1.0 mole)

-

Absolute ethanol (3.0 moles)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.1 mole)

-

-

Procedure:

-

Combine isobutyric acid and absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Slowly add concentrated sulfuric acid while cooling the mixture in an ice bath.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the ethyl isobutyrate with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ethyl isobutyrate.

-

Purify the ester by distillation.

-

Step 2: Hydrazinolysis of Ethyl Isobutyrate

Caption: Hydrazinolysis of ethyl isobutyrate to yield this compound.

-

Reactants:

-

Ethyl isobutyrate (1.0 mole)

-

Hydrazine hydrate (80-99%) (1.2 moles)

-

Absolute ethanol (as solvent)

-

-

Procedure:

-

Dissolve ethyl isobutyrate in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate to the solution.

-

Heat the mixture to reflux for 6-8 hours.[2] A yield of approximately 88% can be expected.[2]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture. The product, this compound, will often precipitate as a white solid.

-

Collect the solid by filtration and wash with cold ethanol.

-

Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.

-

An alternative, patented method involves the esterification of isobutyric acid with methanol, followed by the direct reaction of the resulting methyl isobutyrate-containing organic phase with hydrazine hydrate under optimized conditions, which is reported to improve both yield and purity.[1][5]

Key Chemical Reactions

The bifunctional nature of this compound makes it a versatile synthon for a variety of chemical transformations.

1. Formation of Hydrazones:

One of the most fundamental reactions of this compound is its condensation with aldehydes and ketones to form stable hydrazones (Schiff bases).[1] This reaction is typically carried out in an alcohol solvent and may be catalyzed by a small amount of acid.[1]

Caption: General scheme for the formation of hydrazones from this compound.

These hydrazone derivatives are not only stable compounds but also serve as crucial intermediates for the synthesis of more complex heterocyclic systems.[1]

2. Synthesis of Heterocyclic Compounds:

This compound is a cornerstone intermediate for the synthesis of a diverse range of nitrogen-containing heterocycles, which are prevalent in biologically active molecules.[1]

-

1,3,4-Oxadiazoles: These can be synthesized through the cyclization of hydrazone intermediates.[1]

-

1,2,4-Triazoles: this compound is a key starting material in the preparation of 3-isopropyl-4-amino-1,2,4-triazolin-5-one, a crucial intermediate for the herbicide amicarbazone.[6]

3. Oxidation Reactions:

The hydrazide group can be targeted by various oxidizing agents, leading to different products depending on the reaction conditions.[1] These reactions can proceed through complex formation and may involve free radical mechanisms.[1]

Applications in Drug Development and Agrochemicals

The hydrazide moiety is a recognized pharmacophore, and derivatives of this compound are frequently explored for their potential biological activities.[1] The broader class of hydrazone derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor activities.[7][8]

-

Anticancer Agents: The introduction of an isobutyryl hydrazide group into certain molecular scaffolds, such as indole derivatives, has been explored for the development of new anticancer compounds.[6]

-

Herbicide Synthesis: As previously mentioned, this compound is a key intermediate in the synthesis of the herbicide amicarbazone.[5]

The versatility of this compound allows for the creation of large libraries of derivatives for high-throughput screening in drug discovery programs.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory or industrial setting.

Hazard Identification:

-

GHS Classification: Acute toxicity, Oral (Category 3); Skin irritation (Category 2); Serious eye irritation (Category 2); Specific target organ toxicity – single exposure (Category 3), May cause respiratory irritation.[9][10]

-

Signal Word: Danger or Warning[10]

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][10]

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

-

Engineering Controls: Use only in a well-ventilated area or a chemical fume hood.[4]

-

Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[11] Store locked up.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents, heat, flames, and sparks.[4]

First Aid Measures:

-

If Swallowed: Get immediate medical attention. Rinse mouth.[9]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[9][10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

Always consult the most current Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound is a fundamentally important chemical intermediate with a rich and diverse reactivity profile. Its straightforward synthesis and the presence of a versatile hydrazide functional group make it an invaluable tool for organic chemists. The ability to readily form hydrazones and serve as a precursor to a wide array of heterocyclic compounds has solidified its role in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its chemical properties, spectroscopic characteristics, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

-

IAR Journal of Clinical & Medical Biochemistry. Synthesis, Characterization, Molecular docking of some Hydrazone derived from Isobutyric acid. [Link]

-

Chemsrc. This compound | CAS#:3619-17-8. [Link]

-

ResearchGate. 13 C-NMR spectrum of ( 4 ). [Link]

- Google Patents.

-

ResearchGate. Synthesis, Characterization, Molecular docking of some Hydrazone derived from Isobutyric acid. [Link]

-

NIST WebBook. Isobutyric acid, 2(2,4-dinitrophenyl) hydrazide. [Link]

-

European Commission. Isobutyric acid. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0001873). [Link]

-

The Royal Society of Chemistry. Phase purity of hydrazide 1 Fig. 1. Compound 1. Room temperature. Powder X-ray diffraction pattern calculated from single crysta. [Link]

-

National Institutes of Health. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Wikipedia. Hydrazone. [Link]

-

ResearchGate. Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. [Link]

-

Indian Academy of Sciences. Xray and neutron diffraction studies of the crystal and molecular structure of the predominant monocarboxylic acid obtained by t. [Link]

-

Química Organica.org. Hydrazone Formation. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). [Link]

-

BioOrganics. This compound. [Link]

-

ChemBK. This compound. [Link]

-

PubMed Central. Biological Activities of Hydrazone Derivatives. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

OSTI.GOV. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

University of Wisconsin-Madison. NMR: Novice Level, Spectrum 14. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001873). [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. [Link]

-

ResearchGate. 1 H NMR chemical shifts (δ) of hydrazones and metal complexes. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

PubMed Central. x Ray crystallography. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Characterization, Molecular docking of some Hydrazone derived from Isobutyric acid | IAR Journal of Clinical & Medical Biochemistry [iarconsortium.org]

- 3. This compound | 3619-17-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | CAS#:3619-17-8 | Chemsrc [chemsrc.com]

- 5. CN106278936A - A kind of preparation method of isobutyrate hydrazide - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. omicsonline.org [omicsonline.org]

- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. fishersci.nl [fishersci.nl]

An In-Depth Technical Guide to the Physicochemical Characterization of Isobutyric Acid Hydrazide

Introduction

Isobutyric acid hydrazide (CAS No: 3619-17-8), also known as 2-methylpropanehydrazide, is a versatile aliphatic hydrazide that serves as a crucial building block in modern organic and medicinal chemistry.[1][2] Its structural motif, featuring a branched isopropyl group, imparts specific steric and electronic properties that distinguish it from its linear counterparts.[1] For researchers and professionals in drug development, agrochemicals, and material science, this compound is a cornerstone intermediate for synthesizing a wide array of nitrogen-containing heterocyclic compounds, such as 1,2,4-triazoles and 1,3,4-oxadiazoles.[1][3] These heterocycles are prevalent scaffolds in biologically active molecules, leading to extensive research into the antimicrobial and anticancer properties of this compound derivatives.[1][3]

Given its foundational role, the precise determination of its physical properties is not merely an academic exercise. For the synthetic chemist, these parameters are the primary indicators of purity and identity, directly influencing the success, reproducibility, and scalability of subsequent reactions. This guide provides a detailed examination of the melting and boiling points of this compound, grounded in established analytical techniques and field-proven insights.

Synthesis and Purity Considerations

The physical properties of a chemical compound are intrinsically linked to its purity. The most common and well-established routes for synthesizing this compound involve the hydrazinolysis of an isobutyric acid ester (e.g., methyl or ethyl isobutyrate) with hydrazine hydrate.[1][4] An alternative pathway is the direct reaction of isobutyric acid with hydrazine.[5] A patented method highlights an optimized two-stage process—esterification of isobutyric acid followed by direct hydrazinolysis—to enhance both yield and purity.[1][6]

Regardless of the synthetic route, residual starting materials, solvents, or by-products will alter the compound's physical characteristics. Specifically, impurities are known to cause a depression and broadening of the melting point range, a fundamental principle of colligative properties.[7] Therefore, rigorous purification, typically through recrystallization, is a mandatory prerequisite for accurate physicochemical characterization. The validation of purity post-synthesis, often confirmed by spectroscopic methods (FT-IR, NMR) and chromatography (TLC), ensures that the measured physical constants are truly representative of this compound.[1][4]

Part 1: Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range. It is one of the most critical and accessible methods for assessing the purity of a solid organic compound.

Reported Melting Point Values

Multiple commercial and literature sources have reported the melting point of this compound. The values show slight variation, which can be attributed to minor differences in purity or the specific methodology and calibration of the apparatus used for determination.

| Property | Reported Value | Source |

| Melting Point | 97 °C | ChemBK[3] |

| Melting Point | 98 °C | ECHEMI[8] |

| Melting Point | 98.0 to 102.0 °C | Tokyo Chemical Industry |

This range suggests that a sharp melting point around 97-99 °C is indicative of a high-purity sample. A broader range (e.g., greater than 2 °C) would suggest the presence of impurities.

Detailed Experimental Protocol: Capillary Method

The determination of melting point is most commonly performed using a capillary tube packed with the sample, which is heated in a calibrated apparatus.

Causality Behind Experimental Choices:

-

Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform packing and efficient heat transfer within the capillary tube.

-

Packing: A sample height of 1-2 mm is optimal.[7] Too much sample will cause a temperature gradient within the material, leading to a broadened melting range.

-

Heating Rate: A rapid initial heating rate can be used to find an approximate melting point. However, for the final, accurate measurement, the heating rate must be slowed to 1-2 °C per minute near the expected melting point. A fast heating rate does not allow for thermal equilibrium between the sample, the heating block, and the thermometer, resulting in an erroneously high and broad melting range.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry watch glass. Crush the solid into a fine powder using a spatula.

-

Capillary Tube Packing: Press the open end of a capillary tube (sealed at one end) into the powder.[7] Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a packed column of 1-2 mm is achieved.[7]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of a calibrated melting point apparatus (e.g., a Mel-Temp or similar device).

-

Approximate Determination: Heat the apparatus rapidly until the sample melts. Record this approximate temperature. Allow the apparatus to cool significantly.

-

Accurate Determination: Prepare a new capillary tube. Place it in the apparatus and heat rapidly to about 15-20 °C below the approximate melting point found in the previous step.

-

Data Recording: Decrease the heating rate to 1-2 °C per minute. Record the temperature (T1) at which the first drop of liquid appears. Continue heating at the slow rate and record the temperature (T2) at which the last crystal melts completely.

-

Reporting: The melting point is reported as the range T1 – T2. For a pure sample, this range should be narrow (0.5-1.5 °C).

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Part 2: Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a high-melting-point solid like this compound, its determination is less straightforward and is often predicted computationally due to the high temperatures involved, which can risk decomposition.

Reported Boiling Point Values

The boiling point for this compound is primarily reported as a predicted value.

| Property | Reported Value | Notes | Source |

| Boiling Point | 238.6 ± 9.0 °C | Predicted | ChemBK[3] |

| Boiling Point | 238.6 °C | At 760 mmHg | ECHEMI[8] |

One experimental study reports a boiling point of 107 °C after synthesis.[4] This value is significantly lower than the predicted atmospheric boiling point and was likely determined under reduced pressure (vacuum), a common practice for high-boiling compounds to prevent thermal decomposition. However, the pressure was not specified in the source.

Detailed Experimental Protocol: Simple Distillation Method

For compounds with sufficient thermal stability, a simple distillation provides a reliable method for determining the boiling point at a given pressure and simultaneously serves as a purification step.

Causality Behind Experimental Choices:

-

Boiling Stones: Porous boiling stones or a magnetic stir bar are essential to prevent "bumping" (the sudden, violent boiling of a superheated liquid) and ensure smooth, controlled boiling.

-

Thermometer Placement: This is the most critical factor for accuracy. The top of the thermometer bulb must be level with the bottom of the side-arm of the distillation head. If the bulb is too high, it will not be fully immersed in the vapor, leading to a reading that is too low. If it is too low, it may be superheated by the boiling liquid below, leading to a reading that is too high.

-

Distillation Rate: A slow, steady distillation rate of 1-2 drops per second ensures that the vapor and liquid are in thermal equilibrium as they ascend to the condenser.

Step-by-Step Methodology:

-

Apparatus Assembly: Assemble a simple distillation apparatus using a round-bottom flask, a three-way distillation head, a thermometer with an adapter, a condenser, and a receiving flask. Ensure all joints are securely clamped.

-

Sample Charging: Charge the round-bottom flask with the this compound sample (at least 5 mL for an effective distillation) and add a few boiling stones.

-

Thermometer Positioning: Place the thermometer in the distillation head, ensuring the top of the bulb is aligned with the bottom of the condenser side-arm.

-

Heating: Begin heating the flask gently using a heating mantle.

-

Equilibration: Observe the condensation ring as it rises up the walls of the flask. The temperature reading will rise and should stabilize as the vapor continuously bathes the thermometer bulb.

-

Data Recording: Once the temperature is constant and the first drop of distillate is collected in the receiving flask, record the stable temperature. This is the boiling point.

-

Pressure Recording: Record the ambient atmospheric pressure from a barometer, as the boiling point is pressure-dependent.

Workflow for Boiling Point Determination

Caption: Workflow for boiling point determination via simple distillation.

Summary of Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | Isobutyrohydrazide, 2-Methylpropanehydrazide | [3] |

| CAS Number | 3619-17-8 | [3][9] |

| Molecular Formula | C₄H₁₀N₂O | [3][8] |

| Molecular Weight | 102.14 g/mol | [2][9] |

| Appearance | White to almost white powder or crystal | [3] |

| Melting Point | 97 - 102 °C | [3][8] |

| Boiling Point | ~238.6 °C (Predicted, at 760 mmHg) | [3][8] |

Conclusion

The accurate determination of the melting and boiling points of this compound is fundamental for its application in research and development. A sharp melting point in the range of 97-102 °C is a reliable indicator of high purity, a critical parameter for its use in sensitive synthetic applications, particularly in drug discovery where stoichiometric precision is paramount. While the high boiling point presents experimental challenges, understanding its predicted value is essential for designing purification strategies like vacuum distillation and for setting safe temperature limits in reaction protocols. The methodologies detailed in this guide represent standard, self-validating systems that, when executed with care, provide the trustworthy and reproducible data required to uphold scientific integrity in the laboratory.

References

-

ChemBK. This compound. (2024-04-09). [Link]

-

IAR Journal of Clinical & Medical Biochemistry. Synthesis, Characterization, Molecular docking of some Hydrazone derived from Isobutyric acid. [Link]

-

National Center for Biotechnology Information. 2-Methylpropanehydrazide | C4H10N2O. PubChem. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. PMC. [Link]

-

ResearchGate. Yield of the reactions, reaction time, and melting points of hydrazide-hydrazones of 2,4-dihydroxybenzoic acid. [Link]

-

National Center for Biotechnology Information. Isobutyric Acid | C4H8O2. PubChem. [Link]

-

SlideShare. experiment (1) determination of melting points. (2021-09-19). [Link]

-

University of Calgary. Melting point determination. [Link]

-

Defense Technical Information Center. Measurements of the Vapor Pressure of Liquid Hydrazine above Its Normal Boiling Point. (2020-08-23). [Link]

-

Royal Society of Chemistry. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020-10-20). [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022-05-05). [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. (2025-07-23). [Link]

-

U.S. Department of Energy Office of Scientific and Technical Information. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. [Link]

-

ResearchGate. (PDF) Measurements of the Vapor Pressure of Liquid Hydrazine Above Its Normal Boiling Point. (2025-06-25). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Methylpropanehydrazide | C4H10N2O | CID 19239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Synthesis, Characterization, Molecular docking of some Hydrazone derived from Isobutyric acid | IAR Journal of Clinical & Medical Biochemistry [iarconsortium.org]

- 5. osti.gov [osti.gov]

- 6. CN106278936A - A kind of preparation method of isobutyrate hydrazide - Google Patents [patents.google.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Isobutyric acid hydrazide CAS number 3619-17-8

An In-Depth Technical Guide to Isobutyric Acid Hydrazide (CAS 3619-17-8)

Abstract

This compound (IBAH), identified by CAS number 3619-17-8, is a pivotal chemical intermediate with significant utility in organic synthesis and medicinal chemistry. As an aliphatic acid hydrazide, its unique bifunctional nature, possessing both nucleophilic and electrophilic sites, renders it an invaluable building block for constructing a wide array of complex organic molecules.[1] This guide provides a comprehensive technical overview of IBAH, detailing its physicochemical properties, established and optimized synthesis protocols, and characteristic spectroscopic signatures. We delve into its core applications, focusing on its role as a precursor for nitrogen-containing heterocyclic compounds such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are prevalent scaffolds in biologically active molecules.[1] Furthermore, this document outlines detailed experimental procedures for its synthesis and subsequent derivatization, discusses the biological significance of its derivatives in drug discovery, and provides essential safety and handling protocols for laboratory and industrial settings. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile compound.

Introduction: The Strategic Importance of the Hydrazide Moiety

Hydrazides are a class of organic compounds defined by a nitrogen-nitrogen single bond attached to a carbonyl group (R-C(=O)NHNH₂).[1] This functional group is a cornerstone in synthetic chemistry, imparting a unique reactivity distinct from simple amines or amides. The presence of an acyl group renders the hydrazide moiety nonbasic, while its dual nucleophilic and electrophilic character makes it a highly versatile synthon.[1]

This compound, with its isopropyl moiety, is a key member of the aliphatic acid hydrazide family. Its significance is underscored by its role as a precursor to a multitude of heterocyclic systems and hydrazone derivatives, many of which exhibit promising biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] The hydrazide functional group is a recognized pharmacophore, and research trajectories consistently explore IBAH derivatives for novel therapeutic agents and agrochemicals, such as the herbicide amicarbazone.[1][4] This guide serves as a detailed resource for understanding and utilizing the full potential of this foundational chemical building block.

Physicochemical Properties and Structural Characterization

IBAH is a white to off-white crystalline solid at room temperature.[5][6] Its fundamental properties are summarized in the table below. A thorough characterization is crucial for confirming its identity and purity before use in sensitive synthetic applications.

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 3619-17-8 | [5][7] |

| Molecular Formula | C₄H₁₀N₂O | [5] |

| Molecular Weight | 102.14 g/mol | [5] |

| Melting Point | 96-102 °C | [5][6][7] |

| Boiling Point | 238.6 ± 9.0 °C (Predicted) | [5] |

| Density | 0.976 ± 0.06 g/cm³ (Predicted) | [5] |

| Appearance | White to almost white powder/crystal | [5][6] |

| Solubility | Soluble in Methanol | [5][6] |

| Flash Point | 98.1 °C | [5] |

| Vapor Pressure | 0.042 mmHg at 25°C | [5] |

Spectroscopic and Analytical Profile

The structural integrity of IBAH is typically confirmed using a combination of spectroscopic methods.

-

Infrared (IR) Spectroscopy : The IR spectrum of IBAH is distinct from its carboxylic acid precursor. Key vibrational frequencies include characteristic N-H stretching vibrations from the -NHNH₂ group around 3200-3380 cm⁻¹ and a carbonyl (C=O) stretch near 1650-1680 cm⁻¹.[1][2] The broad O-H stretch (2500-3300 cm⁻¹) of isobutyric acid is notably absent.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides clear signals corresponding to the isopropyl and hydrazide protons. While the exact shifts depend on the solvent, a characteristic pattern is observed. For comparison, the precursor ethyl isobutyrate shows a quartet around 4.12 ppm (O-CH₂) and a triplet around 1.31 ppm (CH₃ of ethyl), which are absent in the final hydrazide product.[2]

-

¹³C NMR : The carbon spectrum will show distinct signals for the carbonyl carbon, the methine carbon of the isopropyl group, and the two equivalent methyl carbons. This differs from isobutyric acid, which has a carboxylic acid carbon signal at a different chemical shift (around 180 ppm).

-

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound (102.14 g/mol ). Analysis of the fragmentation pattern can further validate the structure.

-

X-ray Diffraction (XRD) : For crystalline solids like IBAH, single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic structure.[1] It provides precise data on bond lengths, angles, and intermolecular interactions, such as hydrogen bonding involving the hydrazide group, which validates the molecular structure and reveals its packing in the crystal lattice.[1]

Synthesis and Purification

The synthesis of this compound is well-established and can be approached through several reliable routes. The most common methods involve the hydrazinolysis of an isobutyric acid ester.

Common Synthetic Pathways

-

Hydrazinolysis of an Ester (Preferred Route) : This is the most widely used and efficient method. It involves a two-step process:

-

Esterification : Isobutyric acid is first converted to an ester, typically methyl or ethyl isobutyrate, by reacting it with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst like sulfuric acid.[2][8][9]

-

Hydrazinolysis : The resulting ester is then reacted with hydrazine hydrate (NH₂NH₂·H₂O).[2][8] This nucleophilic acyl substitution reaction replaces the alkoxy group (-OR) with the hydrazinyl group (-NHNH₂).

-

-

Direct Reaction with Hydrazine : While possible, the direct condensation of isobutyric acid with hydrazine typically requires a catalyst and may have lower yields or require more challenging purification compared to the ester route.[1][8]

An optimized, patented process highlights the efficiency of the ester route by performing the hydrazinolysis directly on the organic phase containing methyl isobutyrate after the esterification step, which improves both yield and purity by minimizing intermediate separation losses.[1][8]

Workflow for Synthesis and Derivatization

The following diagram illustrates the central role of IBAH as an intermediate, starting from isobutyric acid and branching into key derivative classes.

Caption: Synthetic workflow of this compound and its major derivatives.

Chemical Reactivity and Core Applications

The synthetic utility of IBAH stems from the reactivity of its terminal -NH₂ group and the adjacent -NH- group, allowing it to act as a potent dinucleophile.

Formation of Hydrazones

A cornerstone reaction of IBAH is its condensation with aldehydes and ketones to form stable hydrazones (also known as Schiff bases).[1][2] This reaction is typically acid-catalyzed and proceeds with high efficiency. The resulting hydrazones are not merely stable final products; they are crucial intermediates for constructing more complex heterocyclic systems and are widely investigated in medicinal chemistry for their biological activities.[1][2][10]

Synthesis of Heterocyclic Scaffolds

IBAH is a premier starting material for a diverse range of nitrogen-containing heterocycles, which are privileged structures in pharmacology.[1]

-

1,3,4-Oxadiazoles : These five-membered rings are readily synthesized from IBAH. A common method involves reaction with carbon disulfide in the presence of a base to form an intermediate, which is then oxidatively cyclized. 1,3,4-oxadiazole derivatives are known for a wide spectrum of biological activities.[1]

-

1,2,4-Triazoles : IBAH serves as a key intermediate in the synthesis of 1,2,4-triazole derivatives.[1] For instance, it is a critical precursor for 3-isopropyl-4-amino-1,2,4-triazolin-5-one, an intermediate for the herbicide amicarbazone.[1][4]

Relevance in Drug Discovery and Agrochemicals

While IBAH itself is primarily a synthetic intermediate, its derivatives are the subject of intense research in both pharmaceutical and agrochemical development. The hydrazide-hydrazone scaffold (-C=N-NH-C=O) is a well-established pharmacophore.

-

Antimicrobial and Anticancer Research : A major research trajectory involves synthesizing novel IBAH derivatives and evaluating their efficacy as antimicrobial and anticancer agents.[1] The ability to easily modify the molecule by condensing IBAH with various substituted aldehydes allows for the creation of large libraries of compounds for screening.[2]

-

Mechanism of Action (Inference from Analogs) : While the specific mechanisms for IBAH derivatives vary, insights can be drawn from the well-studied analog, isonicotinic acid hydrazide (Isoniazid), a primary drug for treating tuberculosis.[11] Isoniazid is a prodrug activated by a bacterial catalase-peroxidase (KatG). The activated form covalently binds to and inhibits enzymes essential for the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[11] It is hypothesized that many bioactive hydrazide derivatives may act as enzyme inhibitors, with their specific targets depending on the overall molecular structure.[12][13] Molecular docking studies on IBAH-derived hydrazones, for example, have been used to predict interactions with protein targets like tyrosinase-related protein (TYRP1), which is associated with melanoma.[2][9]

Detailed Experimental Protocols

The following protocols are provided as representative examples for the synthesis and application of IBAH. Standard laboratory safety procedures should be followed at all times.

Protocol: Synthesis of this compound (from Ethyl Isobutyrate)

This protocol is adapted from established laboratory procedures.[2][9]

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine ethyl isobutyrate (1.0 eq), hydrazine hydrate (5.0 eq), and absolute ethanol (approx. 2.5 mL per mmol of ester).

-

Reflux : Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with a mobile phase such as ethanol:petroleum ether (3:7).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Extraction : The resulting residue can be extracted with a suitable solvent like methylene chloride to isolate the product.

-

Purification : The crude product is then purified, typically by recrystallization from an appropriate solvent system, to yield pure this compound as a crystalline solid.

Protocol: Synthesis of an Isobutyroylhydrazone Derivative

This general protocol describes the condensation of IBAH with an aldehyde.[2]

-

Reactant Preparation : Dissolve this compound (1.0 eq) in ethanol (approx. 3 mL per mmol) in a round-bottom flask. In a separate beaker, dissolve the desired substituted benzaldehyde (1.0 eq) in ethanol.

-

Reaction : Add the alcoholic solution of the aldehyde to the IBAH solution. Add a few drops of a catalytic acid (e.g., glacial acetic acid).

-

Reflux : Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Isolation : Upon completion, cool the reaction mixture in an ice bath. The solid hydrazone product will often precipitate.

-

Purification : Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization.

Safety, Handling, and Storage

This compound must be handled with appropriate care by personnel trained in chemical safety.

-

Hazard Identification : IBAH is classified as harmful if swallowed, inhaled, or in contact with skin.[4][5][14] It is also irritating to the eyes, respiratory system, and skin.[4][5][15]

-

Personal Protective Equipment (PPE) : Always use in a chemical fume hood.[14] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[14][16]

-

First Aid Measures :

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][14][16] It may be sensitive to air, heat, and moisture.[6] Keep away from oxidizing agents and sources of ignition.[14]

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.[15][17]

Conclusion

This compound (CAS 3619-17-8) is more than a simple chemical; it is a versatile and powerful tool in the arsenal of synthetic and medicinal chemists. Its straightforward synthesis, combined with the predictable and high-yielding reactivity of the hydrazide moiety, establishes it as a fundamental building block for creating molecular diversity. From complex heterocyclic scaffolds for new pharmaceuticals to crucial intermediates in the agrochemical industry, the applications of IBAH are extensive and continue to expand. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

- Benchchem. (n.d.). This compound | 3619-17-8.

-

ChemBK. (2024, April 9). ISOBUTYROHYDRAZIDE. Retrieved from [Link]

-

IAR Journal of Clinical & Medical Biochemistry. (n.d.). Synthesis, Characterization, Molecular docking of some Hydrazone derived from Isobutyric acid. Retrieved from [Link]

-

Chemsrc. (2025, August 25). This compound | CAS#:3619-17-8. Retrieved from [Link]

- Google Patents. (n.d.). CN106278936A - A kind of preparation method of isobutyrate hydrazide.

-

ResearchGate. (2025, August 21). Synthesis, Characterization, Molecular docking of some Hydrazone derived from Isobutyric acid. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Seydel, J. K., Schaper, K. J., Wempe, E., & Cordes, H. P. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of Medicinal Chemistry, 19(4), 483–492. [Link]

-

Wikipedia. (n.d.). Isoniazid. Retrieved from [Link]

-

Drugs.com. (n.d.). List of Hydrazide derivatives. Retrieved from [Link]

-

Nassiri Koopaei, M., et al. (n.d.). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. PMC - NIH. Retrieved from [Link]

-

MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). NMR: Novice Level, Spectrum 14. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Characterization, Molecular docking of some Hydrazone derived from Isobutyric acid | IAR Journal of Clinical & Medical Biochemistry [iarconsortium.org]

- 3. mdpi.com [mdpi.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 3619-17-8 | TCI AMERICA [tcichemicals.com]

- 7. 3619-17-8 this compound AKSci J62492 [aksci.com]

- 8. CN106278936A - A kind of preparation method of isobutyrate hydrazide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoniazid - Wikipedia [en.wikipedia.org]

- 12. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. This compound | CAS#:3619-17-8 | Chemsrc [chemsrc.com]

- 15. Page loading... [wap.guidechem.com]

- 16. fishersci.nl [fishersci.nl]

- 17. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Data of Isobutyric Acid Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Isobutyric acid hydrazide (IUPAC name: 2-methylpropanehydrazide; CAS No: 3619-17-8) is a versatile bifunctional molecule that serves as a crucial building block in synthetic organic and medicinal chemistry. Its utility as a precursor for a wide array of heterocyclic compounds, including oxadiazoles and triazoles, necessitates a comprehensive understanding of its structural and electronic properties. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causal relationships between the molecular structure and the observed spectral features, offering field-proven insights into data interpretation. Furthermore, this guide furnishes detailed, self-validating experimental protocols for data acquisition, ensuring technical accuracy and reproducibility for researchers in drug development and materials science.

Introduction: The Pivotal Role of Spectroscopic Characterization

In the realm of drug discovery and development, the unambiguous characterization of molecular structure is a foundational pillar of scientific integrity. This compound, a simple yet highly reactive synthon, is prized for its dual functionality: a nucleophilic terminal amino group and a carbonyl moiety. This structure allows it to readily react with electrophiles like aldehydes and ketones to form stable hydrazones, which are key intermediates in the synthesis of novel therapeutic agents.

Given its significance, a thorough spectroscopic fingerprint of this compound is indispensable. Spectroscopic techniques such as IR and NMR provide a non-destructive window into the molecule's functional groups and the precise arrangement of its atoms. This guide will systematically dissect the IR, ¹H NMR, and ¹³C NMR spectra of this compound, providing the essential data and interpretive logic required for its confident identification and use in complex synthetic pathways.

Infrared (IR) Spectroscopy: Unveiling the Functional Groups

Infrared spectroscopy probes the vibrational modes of a molecule, providing direct evidence for the presence of specific functional groups. For this compound, a solid at room temperature, the KBr pellet method is a standard and reliable technique for sample preparation. The resulting spectrum is a definitive signature of its hydrazide and isobutyl moieties.

Experimental Protocol: FT-IR Data Acquisition (KBr Pellet Method)

A meticulously prepared sample is paramount for acquiring a high-quality, artifact-free IR spectrum. The following protocol is a field-proven methodology.

Materials:

-

This compound (solid)

-

Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours and stored in a desiccator.

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

Procedure:

-

Grinding: Place approximately 1-2 mg of this compound into a clean, dry agate mortar. Grind the sample to a very fine powder. The goal is to reduce particle size to minimize scattering of the infrared radiation.

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained. Work swiftly to minimize moisture absorption by the hygroscopic KBr.

-

Pellet Formation: Transfer the mixture to the collar of a pellet press die. Assemble the die set and place it in a hydraulic press.

-

Pressing: Gradually apply pressure up to 8-10 metric tons. Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent or translucent pellet.

-

Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should also be recorded for baseline correction.

Interpretation of the IR Spectrum

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The data presented below is a synthesis of reported literature values.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3380 | N-H Asymmetric Stretch | -NH₂ (Amine) | Medium |

| ~3200 | N-H Symmetric Stretch | -NH₂ (Amine) & -NH- | Medium |

| ~2944, 2832 | C-H Stretch | -CH(CH₃)₂ (Alkyl) | Strong |

| ~1680 | C=O Stretch (Amide I) | -C(=O)NH- (Amide) | Strong |

| ~1630 | N-H Bend (Scissoring) | -NH₂ (Amine) | Medium |

| ~1470, 1385 | C-H Bend | -CH(CH₃)₂ (Alkyl) | Medium |

Causality Behind the Peaks:

-

N-H Stretching Region (3400-3200 cm⁻¹): The presence of two distinct bands in this region is characteristic of a primary amine (-NH₂). The higher frequency band (~3380 cm⁻¹) corresponds to the asymmetric stretching vibration, while the lower frequency band is a composite of the symmetric -NH₂ stretch and the -NH- stretch of the amide.[1] The positions of these bands are sensitive to hydrogen bonding, which is prevalent in the solid state.

-

C-H Stretching Region (3000-2800 cm⁻¹): The strong absorptions at ~2944 cm⁻¹ and ~2832 cm⁻¹ are unequivocal evidence of sp³ C-H bonds, consistent with the isobutyl group.[1]

-

Carbonyl (Amide I) Region (~1680 cm⁻¹): The intense band at approximately 1680 cm⁻¹ is the Amide I band, which is primarily due to the C=O stretching vibration.[1] Its frequency is lower than that of a typical ketone due to the resonance effect of the adjacent nitrogen atom, which imparts partial double-bond character to the C-N bond and weakens the C=O bond.

-

N-H Bending Region (~1630 cm⁻¹): This band arises from the scissoring (bending) vibration of the primary amine group (-NH₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed structural information, revealing the connectivity of atoms through the chemical environment and spin-spin coupling of nuclei. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: NMR Data Acquisition

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tubes

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. The choice of solvent is critical; DMSO-d₆ is often preferred for hydrazides as it can solubilize the compound and slow down the exchange of the labile N-H protons, allowing for their observation.

-

Transfer: Filter the solution into a 5 mm NMR tube.

-

Standard Addition: Add a small drop of TMS to the NMR tube to serve as an internal reference (δ = 0.00 ppm).

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. The magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized ("shimming") to ensure sharp resonance signals.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.

¹H NMR Spectrum: Elucidating Proton Environments

The ¹H NMR spectrum of this compound is simple and highly informative, perfectly illustrating fundamental principles of chemical shift and spin-spin coupling.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~1.05 | Doublet | 6H | -CH(CH₃ )₂ | ~6.8 |

| ~2.40 | Septet | 1H | -CH (CH₃)₂ | ~6.8 |

| ~4.20 | Broad Singlet | 2H | -NH-NH₂ | N/A |

| ~8.90 | Broad Singlet | 1H | -C(=O)NH -NH₂ | N/A |

Interpretation and Causality:

-

The Isopropyl Group Signature: The upfield region is dominated by the signals from the isopropyl group.

-

The six equivalent protons of the two methyl groups appear as a doublet at ~1.05 ppm. They are split by the single adjacent methine proton (n+1 rule: 1+1=2 lines).

-

The single methine proton at ~2.40 ppm is split by the six equivalent methyl protons, resulting in a septet (n+1 rule: 6+1=7 lines). The shared coupling constant (J ≈ 6.8 Hz) between the doublet and the septet is the definitive evidence that these two groups are coupled to each other.

-

-

The Labile Hydrazide Protons:

-